molecular formula C26H24Cl2FN5O8S2 B13992469 3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid CAS No. 25288-28-2

3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid

Cat. No.: B13992469
CAS No.: 25288-28-2
M. Wt: 688.5 g/mol
InChI Key: ASLGTEYOAPDTHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride involves multiple steps, starting from the preparation of the pyrimidine core. The key steps include:

    Formation of the pyrimidine core: This is typically achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the chlorination of the phenyl ring, followed by its attachment to the pyrimidine core.

    Formation of the benzenesulfonyl fluoride moiety: This involves the sulfonylation of the benzene ring, followed by fluorination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride moiety, leading to the formation of sulfonamides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary or secondary amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.

Scientific Research Applications

3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-phenyl-1,3,5-triazine: Similar in structure but lacks the sulfonyl fluoride moiety.

    3,5-Diamino-1,2,4-triazole: Contains a triazole ring instead of a pyrimidine core.

    4,6-Diamino-2-thienyl-1,3,5-triazine: Features a thienyl group instead of a dichlorophenyl group.

Uniqueness

3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride is unique due to its combination of a pyrimidine core with a dichlorophenyl group, methoxy group, and sulfonyl fluoride moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

25288-28-2

Molecular Formula

C26H24Cl2FN5O8S2

Molecular Weight

688.5 g/mol

IUPAC Name

3-[2-[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride;sulfuric acid

InChI

InChI=1S/C26H22Cl2FN5O4S.H2O4S/c27-20-9-6-16(13-21(20)28)23-22(33-26(31)34-24(23)30)14-38-18-7-4-15(5-8-18)10-11-32-25(35)17-2-1-3-19(12-17)39(29,36)37;1-5(2,3)4/h1-9,12-13H,10-11,14H2,(H,32,35)(H4,30,31,33,34);(H2,1,2,3,4)

InChI Key

ASLGTEYOAPDTHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)NCCC2=CC=C(C=C2)OCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.